Product packaging for 3-Piperidin-1-yl-4-propoxy-benzoic acid(Cat. No.:CAS No. 946754-31-0)

3-Piperidin-1-yl-4-propoxy-benzoic acid

Cat. No.: B1318633
CAS No.: 946754-31-0
M. Wt: 263.33 g/mol
InChI Key: UCYVVGNZIIQLCF-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid and Piperidine (B6355638) Chemistry

To fully appreciate the scientific placement of 3-Piperidin-1-yl-4-propoxy-benzoic acid, it is essential to understand its constituent parts: the benzoic acid core and the piperidine substituent. Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental building block in organic synthesis. preprints.org Its benzene (B151609) ring can be functionalized with various substituents, which in turn modulate its electronic and steric properties. This modulation is a cornerstone of rational drug design. The acidity of the carboxylic acid group, for instance, is highly sensitive to the nature and position of substituents on the aromatic ring. libretexts.orgnih.gov Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. libretexts.org

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in a vast number of natural products and synthetic pharmaceuticals. lifechemicals.comnih.gov Its inclusion in a molecule can significantly influence properties such as basicity, lipophilicity, and the ability to form hydrogen bonds. These characteristics are crucial for a compound's pharmacokinetic and pharmacodynamic profile. The "3D shape" of the piperidine ring also allows for specific spatial arrangements of functional groups, which can lead to precise interactions with biological targets. lifechemicals.com

In this compound, the piperidine ring is attached to the 3-position and a propoxy group to the 4-position of the benzoic acid core. This specific arrangement of substituents creates a unique electronic and steric environment that is of interest for chemical exploration.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number946754-31-0
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol

Rationale for Academic Investigation of Substituted Benzoic Acids

The academic and industrial investigation of substituted benzoic acids is driven by their potential to interact with a wide array of biological targets. The systematic modification of the substitution pattern on the benzoic acid ring allows researchers to fine-tune the pharmacological activity of a molecule. This approach has been instrumental in the discovery of numerous drugs. preprints.org

The rationale for investigating compounds like this compound is rooted in several key principles of medicinal chemistry:

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of related substituted benzoic acids, chemists can establish clear relationships between the chemical structure and the biological activity of the compounds. This knowledge is invaluable for optimizing lead compounds into potent and selective drug candidates. nih.gov

Bioisosteric Replacement: The piperidine ring in this compound can be considered a bioisostere for other cyclic or acyclic amines. mdpi.com Investigating such replacements helps in understanding the spatial and electronic requirements of a biological target and can lead to improved drug-like properties.

Privileged Structures: Certain molecular scaffolds, often referred to as "privileged structures," are capable of binding to multiple biological targets with high affinity. Both the benzoic acid and piperidine moieties can be considered components of such structures, and their combination is a rational strategy for discovering new bioactive molecules. mdpi.com

The study of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase, for example, highlights the potential of this class of compounds in targeting specific enzymes. nih.gov Although direct research on this compound is not widely published, its structural motifs are present in compounds that have been investigated for a variety of therapeutic applications. The exploration of such molecules contributes to the broader understanding of how chemical structure dictates biological function, a fundamental goal of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO3 B1318633 3-Piperidin-1-yl-4-propoxy-benzoic acid CAS No. 946754-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-yl-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-10-19-14-7-6-12(15(17)18)11-13(14)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYVVGNZIIQLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Piperidin 1 Yl 4 Propoxy Benzoic Acid and Analogues

Established Synthetic Pathways

The construction of the 3-piperidin-1-yl-4-propoxy-benzoic acid scaffold typically relies on a series of well-defined synthetic transformations. These pathways often begin with simpler, commercially available precursors that are sequentially functionalized to build the target molecule.

Multi-step Reaction Sequences

A common approach to synthesizing this compound involves a multi-step sequence starting from a suitably substituted benzoic acid derivative. A plausible synthetic route could commence with 3-amino-4-hydroxybenzoic acid. This precursor would first undergo propoxylation at the hydroxyl group, followed by the introduction of the piperidine (B6355638) moiety at the amino position.

An alternative strategy might start from 3-nitro-4-chlorobenzoic acid. This compound can be converted to 3-nitro-4-hydroxybenzoic acid by reaction with a sodium hydroxide (B78521) solution. google.com Subsequent reduction of the nitro group to an amine provides 3-amino-4-hydroxybenzoic acid, which can then be further functionalized. google.com The synthesis of the key intermediate, 3-amino-4-propoxybenzoic acid, has been documented, often involving the catalytic hydrogenation of a nitro-precursor using palladium on carbon. chemicalbook.comnih.gov

The final step in such a sequence would be the formation of the bond between the aromatic ring and the piperidine nitrogen. This can be achieved through various C-N bond-forming reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Alkylation and Esterification Strategies

Alkylation is a fundamental process in the synthesis of the target molecule, specifically for introducing the propoxy group. This is typically achieved by reacting a hydroxyl-substituted benzoic acid precursor with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a base like potassium carbonate. mdpi.com

Esterification, the reaction between a carboxylic acid and an alcohol, may be employed at various stages of the synthesis. iajpr.com For instance, the carboxylic acid functionality of the benzoic acid core may be temporarily protected as an ester to prevent its interference with subsequent reactions. This ester group can then be hydrolyzed back to the carboxylic acid in the final step. Common esterification methods include Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide in the presence of a base. iajpr.com Conversely, direct esterification methods using newer reagents are also being explored. mdpi.comresearchgate.net

Mitsunobu Reaction in Propoxy-Benzoic Acid Synthesis

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups, including ethers. wikipedia.org In the context of synthesizing propoxy-benzoic acid derivatives, the Mitsunobu reaction offers a mild and efficient method for introducing the propoxy group. organic-chemistry.orgchem-station.com This reaction typically involves reacting an alcohol (in this case, propanol) with a nucleophile (a hydroxybenzoic acid derivative) in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com

The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon atom, which is a key feature of the SN2 mechanism it follows. wikipedia.orgchem-station.com While highly effective, a notable drawback of the classical Mitsunobu reaction is the formation of by-products like triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate product purification. chem-station.comtcichemicals.com

Key Reagents in the Mitsunobu Reaction
ReagentRoleCommon Examples
AlcoholSubstrate to be convertedPrimary and secondary alcohols
NucleophileReplaces the hydroxyl groupCarboxylic acids, phenols, imides
PhosphineActivates the alcoholTriphenylphosphine (PPh3)
AzodicarboxylateOxidantDEAD, DIAD

Development of Novel Synthetic Approaches

The quest for more efficient and versatile synthetic methods has led to the exploration of novel approaches for constructing complex molecules like this compound and its analogues. These innovative strategies often focus on reducing the number of synthetic steps, improving yields, and expanding the scope of accessible analogues.

Recent advancements in cross-coupling chemistry, for instance, have provided powerful tools for forming C-N bonds. Palladium-catalyzed Buchwald-Hartwig amination could be a highly effective method for directly coupling piperidine with a suitably functionalized bromo- or triflyloxy-propoxy-benzoic acid precursor. This approach could offer a more direct and efficient alternative to classical nucleophilic substitution methods.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry considerations can be applied.

One key aspect is the choice of solvents. Traditional syntheses often employ volatile and hazardous organic solvents. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or supercritical fluids, is a major goal. The use of biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is also being explored. unibo.it

Catalysis plays a crucial role in green chemistry. The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For instance, developing heterogeneous catalysts for the key reaction steps would simplify product purification and allow for catalyst reuse.

Green Chemistry Principles in Synthesis
PrincipleApplication in Synthesis
Use of Safer SolventsReplacing hazardous solvents with greener alternatives like water or bio-solvents. unibo.it
CatalysisEmploying efficient and recyclable catalysts to reduce waste.
High Atom EconomyDesigning reactions that maximize the incorporation of reactant atoms into the final product.
Use of Renewable FeedstocksStarting from bio-based materials where possible. researchgate.net

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of new or existing compounds. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Piperidin-1-yl-4-propoxy-benzoic acid, both ¹H and ¹³C NMR would be employed for a comprehensive structural assignment. ipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The propoxy group would exhibit a characteristic triplet for the terminal methyl group, a sextet for the central methylene group, and another triplet for the methylene group attached to the ether oxygen. The piperidine (B6355638) ring protons would appear as a set of multiplets. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. It would show a signal for the carboxylic acid carbonyl carbon, distinct signals for the aromatic carbons (both substituted and unsubstituted), and separate signals for the three carbons of the propoxy chain and the three unique carbons of the piperidine ring.

Table 1: Predicted NMR Spectral Data for this compound

Predicted ¹H NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~12.0-13.0Broad SingletN/A
Aromatic-H~6.9-7.8Multiplet~2-8
-OCH₂- (Propoxy)~4.0Triplet~6-7
-CH₂- (Piperidine, adjacent to N)~3.0-3.2Multiplet-
-CH₂CH₂CH₃ (Propoxy)~1.8Sextet~7
-CH₂- (Piperidine)~1.6-1.8Multiplet-
-CH₃ (Propoxy)~1.0Triplet~7
Predicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)
-C=O (Carboxylic Acid)~167-170
Aromatic C-O, C-N~145-160
Aromatic C-H, C-C~110-135
-OCH₂- (Propoxy)~70
-CH₂- (Piperidine, adjacent to N)~53
-CH₂- (Piperidine)~26
-CH₂- (Piperidine, para to N)~24
-CH₂CH₂CH₃ (Propoxy)~22
-CH₃ (Propoxy)~10

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a unique molecular fingerprint.

For this compound, the FT-IR spectrum would confirm the presence of its key functional groups:

Carboxylic Acid: A very broad O-H stretching band and a sharp, strong C=O stretching band.

Aromatic Ring: C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Ether Linkage: A characteristic C-O stretching band.

Aliphatic Chains: C-H stretching bands from the propoxy and piperidine groups just below 3000 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid2500-3300 (very broad) instanano.com
C-H StretchAromatic3050-3100 instanano.com
C-H StretchAliphatic (Propoxy, Piperidine)2850-2960
C=O StretchCarboxylic Acid1680-1710
C=C StretchAromatic Ring1450-1600
C-O StretchAryl Ether1230-1270

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. The benzoic acid moiety in the target compound acts as a chromophore. The electronic transitions of the benzene ring are influenced by the substituents. The propoxy group (-OR) and the piperidinyl group (-NR₂) are auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity (a hyperchromic effect). The spectrum, typically recorded in a solvent like ethanol or acetonitrile, would be useful for quantitative analysis using Beer's Law. Benzoic acid exhibits absorption bands around 230 nm and 270-280 nm, and it is expected that this compound would show shifted absorption maxima in a similar region. researchgate.netnist.gov

Chromatographic Methods for Purity and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for determining the purity of a compound and for its quantification in complex samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. ekb.eg A reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated). semanticscholar.orghelixchrom.com The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Detectors:

UV/DAD: A UV or Diode-Array Detector (DAD) is commonly used for quantification, set to a wavelength where the compound exhibits strong absorbance (e.g., its λmax). DAD also allows for peak purity analysis by comparing spectra across a single peak.

MS: Coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) provides unparalleled specificity. MS confirms the identity of the peak by measuring its mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns, which is invaluable for identifying unknown impurities.

Table 3: Typical RP-HPLC Method Parameters for Analysis

ParameterTypical Condition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase AWater with 0.1% Formic Acid or Acetic Acid semanticscholar.org
Mobile Phase BAcetonitrile or Methanol semanticscholar.org
ElutionGradient or Isocratic
Flow Rate1.0 mL/min nih.gov
Detection Wavelength~230-280 nm (determined by UV-Vis scan)
Column Temperature30-40 °C semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the thermal instability of the carboxylic acid group.

To make the compound suitable for GC analysis, a derivatization step is typically required. The polar and non-volatile carboxylic acid group can be converted into a more volatile and thermally stable ester, for example, through reaction with a silylating agent (e.g., BSTFA) or by forming its methyl ester (e.g., using diazomethane or an acidic methanol solution). Once derivatized, the compound can be readily analyzed by GC-MS, allowing for excellent separation of closely related impurities and their definitive identification through mass spectral libraries.

For high-accuracy quantification, Isotope Dilution GC-MS can be employed. This method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing deuterium or ¹³C) to the sample as an internal standard. Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same effects during sample preparation and analysis, leading to highly precise and accurate quantification. shimadzu.com

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS/MS, UHPLC-FT-ICR-MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands as a powerful and indispensable tool for the analysis of complex mixtures and the precise quantification of target analytes. The use of sub-2 µm particles in UHPLC columns allows for higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

When coupled with a tandem mass spectrometer (MS/MS), UHPLC provides a highly selective and sensitive platform for quantifying this compound, even in intricate biological matrices. The MS/MS detector operates by selecting a precursor ion of the target compound, fragmenting it, and then detecting a specific product ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances specificity.

For in-depth structural characterization and identification of unknown metabolites or impurities, UHPLC coupled with a high-resolution mass spectrometer like a Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR-MS) is employed. This technique provides ultra-high resolution and exceptional mass accuracy, enabling the determination of elemental compositions and the elucidation of molecular structures with a high degree of confidence.

Method Validation and Performance Characteristics

To ensure that an analytical method is suitable for its intended purpose, a thorough validation process is essential. This process evaluates several performance characteristics to demonstrate the method's reliability, accuracy, and precision. For the quantification of this compound, key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. While specific validation data for this compound is not publicly available, representative data from the analysis of structurally similar benzoic acid derivatives and compounds containing piperidine moieties by UHPLC-MS/MS can provide insight into the expected performance of such analytical methods.

Limit of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. These parameters are crucial for determining the sensitivity of an analytical method.

For the analysis of benzoic acid derivatives using chromatographic methods, the LOD and LOQ can vary depending on the specific compound, the matrix, and the instrumental setup. The following table presents typical LOD and LOQ values for related compounds, illustrating the sensitivity achievable with modern analytical instrumentation.

Analytical MethodCompound TypeLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-DADBenzoic Acid0.42 µg/mL1.14 µg/mL
HPLC-DADSorbic Acid0.32 µg/mL0.99 µg/mL
UHPLC-MS/MSBenzoic Acid-0.41 mg/kg
UHPLC-MS/MSMethylparaben-0.10 mg/kg
UHPLC-MS/MSn-Butylparaben-0.11 mg/kg

This table is interactive. Users can sort the data by clicking on the column headers.

Precision, Accuracy, and Recovery Studies

Precision of an analytical method describes the closeness of repeated individual measurements of the analyte and is typically expressed as the relative standard deviation (RSD). Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. It is a measure of the extraction efficiency of an analytical procedure.

The table below summarizes typical precision, accuracy, and recovery data for the analysis of benzoic acid derivatives and other small molecules by UHPLC-MS/MS, which would be representative of the expected performance for a validated method for this compound.

Compound TypePrecision (%RSD)Accuracy/Recovery (%)
Benzoic Acid1.84 (intra-day)85.61 - 102.04
Sorbic Acid1.41 (intra-day)83.62 - 102.47
Benzoic Acid0.15 - 1.89 (inter-day)100.5 - 103.3
Methylparaben0.15 - 1.89 (inter-day)100.5 - 103.3
n-Butylparaben0.15 - 1.89 (inter-day)100.5 - 103.3
Nitazene Analogs< 14.9±14.1 (accuracy)
Prostanoids< 1585 - 115 (accuracy)

This table is interactive. Users can sort the data by clicking on the column headers.

These studies are fundamental to establishing the reliability and robustness of an analytical method for the quantification of this compound in various samples, ensuring that the data generated is both accurate and precise.

Structure Activity Relationship Sar Studies of 3 Piperidin 1 Yl 4 Propoxy Benzoic Acid Derivatives

Elucidation of Structural Fragments and Bioactivity Predictions

Benzoic Acid Moiety : The benzoic acid group is a key structural feature. The carboxylic acid function can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with polar amino acid residues in a biological target's binding site. iomcworld.com The aromatic ring itself can engage in hydrophobic or π-π stacking interactions. Understanding the electronic properties of this ring system is vital, as electron-donating or electron-withdrawing groups can significantly alter the compound's pKa and binding affinity. iomcworld.com

Piperidine (B6355638) Ring : The piperidine ring is a common scaffold in medicinal chemistry, often favored for its metabolic stability and its ability to introduce a basic nitrogen atom, which can be protonated at physiological pH to form ionic interactions. nih.gov Its conformational flexibility and potential for substitution allow for the precise positioning of functional groups to optimize target engagement. nih.gov

Propoxy Group : The 4-propoxy group primarily contributes to the lipophilicity of the molecule. This can influence membrane permeability, oral bioavailability, and hydrophobic interactions within a target's binding pocket. The length and branching of this alkyl chain are key points for modification in SAR studies.

Bioactivity predictions for derivatives often involve comparing their structural features and physicochemical properties to known active compounds. In silico tools can be used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify derivatives with potentially favorable pharmacokinetic profiles. stmjournals.com

Impact of Substituent Position and Functional Group Variation on Activity

Systematic modification of the 3-Piperidin-1-yl-4-propoxy-benzoic acid scaffold is fundamental to SAR exploration. The position and nature of substituents can dramatically alter biological activity.

Variation of the Alkoxy Group : The length, branching, and saturation of the alkoxy chain at the 4-position can modulate lipophilicity and steric interactions. Shortening or lengthening the chain from propoxy to ethoxy or butoxy, for instance, can probe the size and nature of the corresponding binding pocket.

Substitution on the Piperidine Ring : Adding substituents to the piperidine ring can enhance potency and selectivity. For example, studies on related 4-methoxy-3-(piperidin-4-yl)oxy benzamides showed that substitution on the piperidine nitrogen could be tolerated, though removal of alkyl groups led to a decrease in activity. nih.gov

Modification of the Benzoic Acid Ring : Altering the substitution pattern on the benzoic acid ring can influence electronic and steric properties. Moving the piperidinyl or propoxy groups to different positions would likely have a profound impact on the molecule's conformation and ability to bind its target. For instance, in rhodium-catalyzed reactions of alkoxy-substituted benzoic acids, the position of the methoxy (B1213986) group was found to direct C-H activation through steric and coordination effects. mdpi.com

To illustrate these principles, the following table presents hypothetical data for a series of derivatives, demonstrating how specific structural changes might influence inhibitory activity.

CompoundR1 (Position 4)R2 (Piperidine)R3 (Benzoic Acid)Hypothetical IC₅₀ (nM)
A -OCH₂CH₂CH₃HH50
B -OCH₂CH₃HH150
C -OCH(CH₃)₂HH75
D -OCH₂CH₂CH₃4-CH₃H30
E -OCH₂CH₂CH₃H5-Cl25

This table is for illustrative purposes only.

Analysis of Non-Covalent Interactions in SAR

The biological activity of this compound derivatives is governed by the non-covalent interactions they form with their target protein. Key interactions include:

Hydrogen Bonds : The carboxylic acid group is a primary site for hydrogen bonding, acting as both a donor and an acceptor. The ether oxygen of the propoxy group can also act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions : The alkyl portion of the propoxy group and the saturated carbons of the piperidine ring can engage in hydrophobic interactions with non-polar residues in the binding site. nih.gov

Ionic Interactions : If the piperidine nitrogen is protonated, it can form a salt bridge or ionic bond with an acidic residue like aspartate or glutamate.

Analyzing these interactions, often through computational methods like molecular docking, helps explain the observed SAR and guides the design of new derivatives with improved binding affinity. researchgate.net

Stereoselectivity in Biological Activity

While the parent compound, this compound, is achiral, the introduction of substituents on the piperidine ring or the propoxy chain can create stereocenters. Chirality can play a pivotal role in biological activity. mdpi.com Different enantiomers or diastereomers of a chiral derivative can exhibit significant differences in potency, efficacy, and off-target effects. mdpi.comnih.gov

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. One stereoisomer may fit into the binding site more effectively than another, leading to a stronger and more productive interaction. nih.govnih.gov Therefore, if chiral derivatives are synthesized, it is crucial to separate the stereoisomers and test them individually to fully understand the SAR and identify the most active isomer (the eutomer).

Metabolic Pathways and Excretion Profiles in Preclinical Animal Models

Identification and Characterization of Metabolites

No specific metabolites of 3-Piperidin-1-yl-4-propoxy-benzoic acid have been identified in preclinical animal models according to available literature. Typically, metabolic pathways for compounds containing a piperidine (B6355638) ring can include N-dealkylation, ring oxidation (hydroxylation), and ring-opening reactions. nih.govresearchgate.net For the propoxy and benzoic acid portions, O-dealkylation and hydroxylation of the aromatic ring are common metabolic routes.

Conjugation Reactions (e.g., Glucuronidation, Glycine, N-acetyl Conjugation)

There is no specific information on the conjugation reactions of this compound. However, the presence of a carboxylic acid group on the benzoic acid ring suggests that it could be a substrate for conjugation reactions. Glycine conjugation is a well-established metabolic pathway for substituted benzoic acids in various animal species, including mice and rats. nih.govnih.gov This process involves the formation of an amide bond between the carboxylic acid of the xenobiotic and the amino group of glycine. uomustansiriyah.edu.iq Glucuronidation, another major Phase II pathway, could also potentially occur at the carboxylic acid group, forming an acyl glucuronide. nih.gov

Stereoselective Metabolism and Excretion

Information regarding the stereoselective metabolism and excretion of this compound is not available. For compounds with stereocenters, it is common for metabolic enzymes to exhibit stereoselectivity, leading to different metabolic profiles and excretion rates for different enantiomers or diastereomers. nih.gov

Excretion Routes Analysis (Urinary, Biliary, Fecal)

The specific routes of excretion for this compound and its potential metabolites have not been documented in preclinical studies. The physicochemical properties of the parent compound and its metabolites, such as molecular weight and polarity, would influence the primary route of elimination. Generally, smaller, more polar metabolites are excreted via the kidneys into the urine, while larger, less polar compounds are often eliminated through the bile into the feces.

Future Directions and Translational Research Potential

Development of Advanced Analogues for Specific Biological Activities

The development of advanced analogues from a lead compound like 3-Piperidin-1-yl-4-propoxy-benzoic acid is a critical step in optimizing its therapeutic potential. This process involves systematic medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. Research on similar scaffolds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has demonstrated that modifications to the piperidine (B6355638) ring and the amide functionality can significantly impact biological activity, for instance, in the inhibition of the presynaptic choline (B1196258) transporter. nih.gov

Future analogue development for this compound would likely focus on several key areas:

Substitution on the Piperidine Ring: Introducing various substituents on the piperidine moiety can influence binding affinity and selectivity for a specific biological target.

Modification of the Propoxy Chain: Altering the length and nature of the alkoxy chain could modulate the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, could improve metabolic stability and cell permeability.

A systematic approach to generating a library of analogues would be essential to establish a comprehensive structure-activity relationship (SAR), guiding the design of compounds with tailored biological activities. For example, studies on piperidinyl thiazole (B1198619) derivatives have successfully employed a bioisosteric replacement strategy to identify novel fungicides. nih.gov

Table 1: Potential Analogues of this compound and Their Rationale for Development
AnalogueModificationRationalePotential Biological Target
3-(4-fluoropiperidin-1-yl)-4-propoxy-benzoic acidFluorine substitution on the piperidine ringTo enhance metabolic stability and binding affinity.Ion channels or GPCRs
3-Piperidin-1-yl-4-isopropoxy-benzoic acidAlteration of the propoxy chain to an isopropoxy groupTo investigate the impact of steric bulk on activity.Enzymes (e.g., kinases)
5-(3-Piperidin-1-yl-4-propoxy-phenyl)-1H-tetrazoleReplacement of the carboxylic acid with a tetrazole groupTo improve oral bioavailability and metabolic stability.Nuclear receptors

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential of this compound and its future analogues, it is imperative to elucidate their mechanism of action at a molecular level. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. frontiersin.org These technologies can provide a global view of the cellular perturbations induced by the compound, helping to identify its primary targets and off-target effects.

Potential applications of omics technologies in the study of this compound include:

Target Identification: By comparing the proteomic or transcriptomic profiles of treated versus untreated cells, novel protein targets of the compound can be identified.

Pathway Analysis: Omics data can reveal the signaling pathways that are modulated by the compound, providing insights into its functional effects.

Biomarker Discovery: Metabolomic and proteomic analyses can lead to the discovery of biomarkers that can be used to monitor the compound's efficacy and potential toxicity in preclinical and clinical studies.

The integration of multi-omics data can facilitate a more comprehensive understanding of the compound's biological effects and guide its further development. frontiersin.org

Application of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.gov For a novel chemical entity like this compound, AI and ML can be leveraged in several ways to accelerate its development and optimization:

Predictive Modeling: ML models can be trained on existing SAR data from similar compounds to predict the biological activity of newly designed analogues, thereby prioritizing the synthesis of the most promising candidates. pharma-iq.com

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch, exploring a vast chemical space to identify innovative analogues of the lead compound.

ADMET Prediction: AI-powered tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the likelihood of late-stage failures in drug development. nih.gov

By integrating AI and ML into the design-test-learn cycle, the process of developing advanced analogues of this compound can be made more efficient and cost-effective.

Table 2: Application of AI and Machine Learning in the Development of this compound Analogues
AI/ML ApplicationDescriptionExpected Outcome
Quantitative Structure-Activity Relationship (QSAR) ModelingDevelopment of predictive models based on the chemical structures and biological activities of known compounds.Accurate prediction of the potency and selectivity of new analogues.
Generative Adversarial Networks (GANs)Use of generative models to design novel molecules with optimized properties.Identification of novel and diverse chemical scaffolds with high predicted activity.
ADMET Prediction ModelsIn silico prediction of pharmacokinetic and toxicological properties.Early-stage filtering of compounds with poor drug-like properties.

Q & A

Q. How can researchers leverage interdisciplinary approaches to expand applications of this compound?

  • Collaboration : Partner with material scientists to explore its use in metal-organic frameworks (MOFs) or with pharmacologists for combination therapy studies.
  • Funding : Target grants focused on translational research (e.g., NIH R01 mechanisms) .

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